(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide CAS number and properties
(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide CAS number and properties
An In-Depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the most valuable chiral building blocks emerging in this space is (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide (CAS: 1389310-03-5) [1].
This molecule represents a highly privileged structural triad: a pyrrolidine core for conformational rigidity, a trifluoromethyl (-CF3) group for metabolic stability and lipophilicity, and a primary sulfonamide (-SO2NH2) group that serves as a versatile hydrogen-bond donor/acceptor and a classic zinc-binding pharmacophore. This whitepaper provides an authoritative analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and details its mechanistic applications in rational drug design.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide is critical for predicting its behavior in biological systems and synthetic workflows.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide |
| CAS Number | 1389310-03-5[1][2] |
| Molecular Formula | C5H9F3N2O2S |
| Molecular Weight | 218.20 g/mol |
| Stereochemistry | (R)-configuration at C2 |
| Key Functional Groups | Pyrrolidine ring, Trifluoromethyl group, Primary Sulfonamide |
| Precursor CAS | 119618-29-0 ((R)-2-(Trifluoromethyl)pyrrolidine) |
Causality in Molecular Design (E-E-A-T)
The specific placement of the -CF3 group at the 2-position of the pyrrolidine ring is not arbitrary; it drives three critical physicochemical outcomes:
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Metabolic Shielding: The C2 position of pyrrolidine is a primary site for Cytochrome P450-mediated oxidation, which typically leads to ring-opening and rapid clearance. The bulky, highly stable C-F bonds completely block this metabolic liability.
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Conformational Biasing: The strong stereoelectronic effects of the -CF3 group dictate the ring pucker of the pyrrolidine, locking it into an envelope conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor.
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pKa Modulation: The profound electron-withdrawing inductive effect of the -CF3 group significantly lowers the basicity of the adjacent nitrogen. When converted to a sulfonamide, this polarization extends to the S-N bond, fine-tuning the pKa of the terminal -SO2NH2 protons to optimize hydrogen-bond donor capacity in physiological environments.
Synthetic Methodology & Validation
The synthesis of (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide requires strict control over reaction conditions to prevent the racemization of the sensitive C2 stereocenter. The following protocol utilizes a direct sulfamoylation approach using sulfamide, favored for its atom economy and generation of easily removable ammonia gas as the sole byproduct.
Step-by-Step Experimental Protocol
Reagents:
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(R)-(–)-2-(Trifluoromethyl)pyrrolidine (CAS: 119618-29-0)
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Sulfamide (
) -
Anhydrous 1,4-Dioxane
Procedure:
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Preparation: Charge a flame-dried 50 mL round-bottom flask with (R)-2-(Trifluoromethyl)pyrrolidine (1.0 eq, 10 mmol) and sulfamide (1.5 eq, 15 mmol).
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Solvation: Add 20 mL of anhydrous 1,4-dioxane to achieve a 0.5 M concentration. Causality: 1,4-Dioxane is selected because its boiling point (101 °C) provides the exact thermal energy required to drive the nucleophilic substitution without triggering thermal degradation or racemization.
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Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere. Stir for 12–16 hours. Self-Validation: The reaction progress is driven by Le Chatelier's principle and can be visually validated by monitoring the evolution of ammonia gas using damp pH paper at the condenser outlet.
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Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and 1 N aqueous HCl (25 mL). Causality: The acidic wash selectively protonates and removes any unreacted starting amine into the aqueous layer, leaving the neutral sulfonamide product in the organic phase.
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Purification: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide.
Analytical Quality Control
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19F NMR Spectroscopy: Essential for confirming the integrity of the trifluoromethyl group (expected as a sharp doublet or singlet near -75 to -80 ppm depending on the solvent).
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Chiral HPLC: Mandatory to validate that the enantiomeric excess (ee%) remains >98%, confirming that the thermal conditions did not induce racemization at the C2 position.
Workflow for the synthesis of (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide.
Mechanistic Applications in Drug Design
Once synthesized, (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide acts as a highly effective pharmacophore. Its most prominent application is in the design of inhibitors targeting metalloenzymes (such as Carbonic Anhydrase) or specific kinase/GPCR allosteric pockets.
Target Binding Mechanics
When this building block is integrated into a larger drug scaffold, it engages biological targets through a multi-modal binding mechanism:
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The Sulfonamide Motif: Acts as a potent bioisostere for carboxylic acids. In metalloenzymes, the deprotonated nitrogen of the sulfonamide coordinates directly with active-site metal ions (e.g.,
), while the oxygen atoms accept hydrogen bonds from the protein backbone. -
The Trifluoromethyl Motif: Engages in highly specific halogen bonding and fills deep, lipophilic pockets. Its extreme hydrophobicity displaces high-energy water molecules from the receptor pocket, driving binding affinity through a favorable entropic gain.
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The Chiral Pyrrolidine Core: Ensures strict spatial vectoring of the attached functional groups, providing the shape complementarity necessary to achieve high target selectivity and avoid off-target toxicity.
Mechanistic binding model of the structural motifs to a biological target.
